molecular formula C17H23N7 B6453700 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2549008-02-6

4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6453700
CAS No.: 2549008-02-6
M. Wt: 325.4 g/mol
InChI Key: SHONXHQDLDAVDI-UHFFFAOYSA-N
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Description

4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrazine, piperazine, and pyrrolidine groups

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, some pyrimidine derivatives are known to inhibit certain enzymes or transporters .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific compound and its properties. Proper handling and safety measures should always be followed when working with chemical compounds .

Future Directions

The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved properties, or the exploration of new biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the pyrazine and piperazine groups can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-chloropyrimidine with pyrazine-2-amine and piperazine under reflux conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions, often using pyrrolidine or its derivatives as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-12-15(21-17(20-14)24-6-2-3-7-24)22-8-10-23(11-9-22)16-13-18-4-5-19-16/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHONXHQDLDAVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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